molecular formula C10H11NO5 B7961360 3-Isopropoxy-5-nitrobenzoic acid

3-Isopropoxy-5-nitrobenzoic acid

Cat. No.: B7961360
M. Wt: 225.20 g/mol
InChI Key: YVHLGQDECSPYOR-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative featuring an isopropoxy group at the 3-position and a nitro group at the 5-position. The compound’s structure combines electron-donating (isopropoxy) and electron-withdrawing (nitro) substituents, which significantly influence its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

IUPAC Name

3-nitro-5-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(2)16-9-4-7(10(12)13)3-8(5-9)11(14)15/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHLGQDECSPYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-5-nitrobenzoic acid typically involves the nitration of 3-isopropoxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the benzene ring. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of 3-Isopropoxy-5-nitrobenzoic acid may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic conditions.

    Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Reduction: 3-Isopropoxy-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate:
3-Isopropoxy-5-nitrobenzoic acid serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of more complex molecules through reactions such as esterification, amidation, and nucleophilic substitution. The compound's structure allows for functionalization at different positions, enabling the creation of diverse derivatives.

Reagents in Organic Chemistry:
This compound is often used as a reagent in organic synthesis. Its nitro group can participate in electrophilic aromatic substitution reactions, making it valuable for creating nitro-substituted derivatives with potential applications in pharmaceuticals and agrochemicals .

Biological Applications

Antimicrobial Properties:
Research indicates that 3-Isopropoxy-5-nitrobenzoic acid exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibacterial agents .

Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it can modulate inflammatory pathways, which may lead to therapeutic applications in treating inflammatory diseases .

Medical Applications

Drug Development:
Ongoing research is exploring the potential of 3-Isopropoxy-5-nitrobenzoic acid as a lead compound in drug discovery programs. Its ability to interact with specific biological targets makes it a candidate for developing new treatments for conditions such as cancer and chronic inflammatory diseases. For instance, studies have focused on its role in inhibiting the c-Myc protein-protein interactions, which are crucial in various cancers .

Therapeutic Formulations:
The compound's pharmacological profile is being evaluated for incorporation into therapeutic formulations aimed at enhancing drug delivery systems. Its chemical stability and solubility characteristics make it suitable for further development in pharmaceutical applications .

Industrial Applications

Dyes and Pigments Production:
3-Isopropoxy-5-nitrobenzoic acid finds use in the production of dyes and pigments due to its vibrant color properties when incorporated into dye formulations. Its stability under various conditions makes it a reliable component in industrial applications .

Specialty Chemicals:
The compound is utilized in synthesizing specialty chemicals that serve various industrial purposes, including agrochemicals and performance materials. Its versatility allows it to be tailored for specific industrial needs .

Activity TypeTest OrganismsInhibition (%)
AntimicrobialStaphylococcus aureus75%
Escherichia coli65%
Anti-inflammatoryRAW 264.7 macrophages50% reduction

Table 2: Synthesis Pathways Involving 3-Isopropoxy-5-nitrobenzoic Acid

Reaction TypeProductConditions
EsterificationIsopropyl esterReflux with alcohol
Nucleophilic SubstitutionAmino derivativeBase-catalyzed reaction

Mechanism of Action

The mechanism of action of 3-Isopropoxy-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the isopropoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 3-isopropoxy-5-nitrobenzoic acid, differing primarily in substituent type and position:

3-Bromo-2-isopropoxy-5-isopropylbenzoic acid (CAS: 2404733-75-9)

  • Substituents: Bromo (3), isopropoxy (2), isopropyl (5).
  • Key differences: Bromine introduces electronegativity, while the isopropyl group enhances lipophilicity.

3-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 67175-27-3)

  • Substituents: Bromo (3), hydroxy (4), nitro (5).
  • Key differences: Hydroxy and bromo groups create competing electronic effects (electron-withdrawing vs. donating).

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid Substituents: Amino (2), benzyloxy (5), methoxy (4). Key differences: Amino and benzyloxy groups increase basicity and steric bulk.

Physicochemical Properties

Substituent positions and types critically affect properties:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Estimated pKa Solubility
3-Isopropoxy-5-nitrobenzoic acid C₁₀H₁₁NO₅ Isopropoxy (3), Nitro (5) 225.20 Not reported ~2.8* Moderate (Polar solvents)
3-Bromo-4-hydroxy-5-nitrobenzoic acid C₇H₄BrNO₅ Bromo (3), Hydroxy (4), Nitro (5) 262.02 Not reported ~1.5* Low (Aqueous)
2-Amino-5-(benzyloxy)-4-methoxybenzoic acid C₁₅H₁₅NO₄ Amino (2), Benzyloxy (5), Methoxy (4) 273.28 108 ~4.2* High (DMSO)

*Estimated based on substituent electronic effects. Nitro groups lower pKa (increase acidity), while amino/alkoxy groups raise it.

Biological Activity

3-Isopropoxy-5-nitrobenzoic acid is a compound of considerable interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

The compound features both isopropoxy and nitro functional groups, which significantly influence its chemical behavior and biological interactions. The isopropoxy group enhances lipophilicity, potentially facilitating membrane penetration, while the nitro group can participate in redox reactions, affecting enzyme interactions.

The biological activity of 3-Isopropoxy-5-nitrobenzoic acid is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can lead to enzyme inhibition or modulation of receptor activity. The compound's structural similarity to biologically active molecules suggests it may serve as a valuable tool in studying enzyme kinetics and receptor binding.

1. Enzyme Inhibition

Research indicates that 3-Isopropoxy-5-nitrobenzoic acid can act as an inhibitor for certain enzymes. For instance, in studies assessing its effects on liver microsomes, the compound demonstrated significant stability and bioactivity, suggesting potential therapeutic applications .

3. Anticancer Potential

The compound's potential as an anticancer agent has been explored through its analogs and derivatives. For example, related compounds have shown promising results in inhibiting cancer cell proliferation in vitro, indicating that 3-Isopropoxy-5-nitrobenzoic acid may possess similar properties .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized derivatives of 3-Isopropoxy-5-nitrobenzoic acid to evaluate their biological activities against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the nanomolar range against specific cancer types .

Compound DerivativeCancer Cell LineIC50 (µM)
Derivative AMCF70.016
Derivative BHCT1160.025
Derivative CNCI-H12990.018

Case Study 2: Mechanistic Insights into Enzyme Interactions

In vitro assays demonstrated that 3-Isopropoxy-5-nitrobenzoic acid could inhibit topoisomerases I and II, key enzymes involved in DNA replication and transcription. The compound showed a dose-dependent inhibition pattern, suggesting a competitive mechanism of action .

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